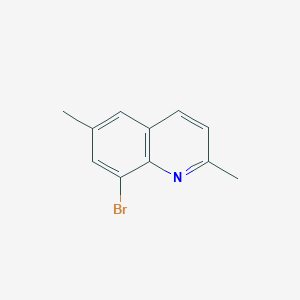
8-Bromo-2,6-dimethylquinoline
概要
説明
8-Bromo-2,6-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dimethylquinoline can be achieved through various methods, including:
Classical Methods: Traditional organic synthesis techniques involving bromination and methylation of quinoline derivatives.
Transition Metal-Free Catalyzed Methods: Utilizing catalysts that do not involve transition metals to promote the reaction.
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction process.
Ultrasound Irradiation Reactions: Employing ultrasonic waves to enhance reaction rates and yields.
Green Chemistry Approaches: Implementing environmentally friendly methods such as solvent-free reactions, ionic liquids, and recyclable catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-Bromo-2,6-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of bromine and methyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and material science applications.
科学的研究の応用
8-Bromo-2,6-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Agrochemicals: Derivatives of this compound are used in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of 8-Bromo-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity and selectivity towards certain enzymes and receptors. This interaction can lead to the inhibition or activation of biological processes, making it a valuable compound in drug discovery and development .
類似化合物との比較
Similar Compounds
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 3-Benzyl-6-bromo-2-methoxy quinoline
- 5,7-Dibromo-8-hydroxyquinoline
Uniqueness
8-Bromo-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
8-bromo-2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWXCOFOLDIKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


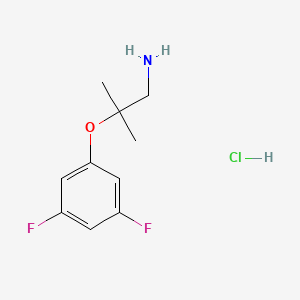
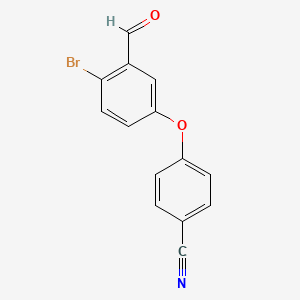
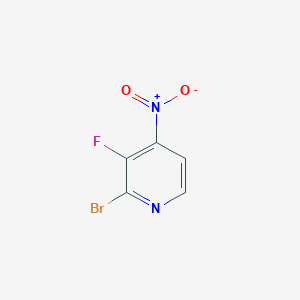
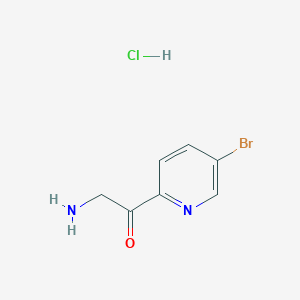
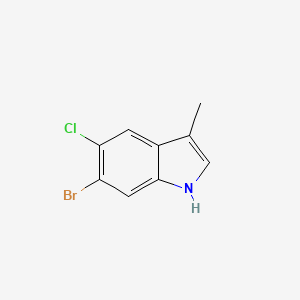

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
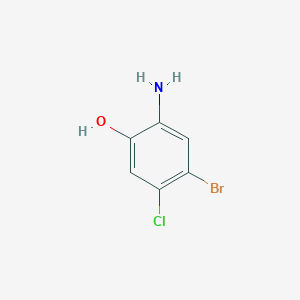


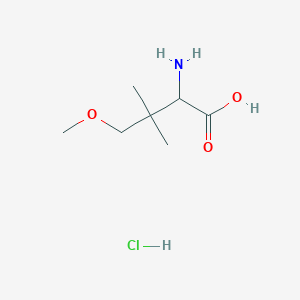
![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)
